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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-hydroxybutyronitrile (CAS

4368-06-3), a versatile bifunctional molecule of significant interest in chemical synthesis and

drug development. This document details its chemical and physical properties, provides a

detailed experimental protocol for its synthesis, and explores its applications as a key

intermediate in the preparation of valuable pharmaceutical compounds. Furthermore, a

thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FTIR, and

Mass Spectrometry, is presented to aid in its identification and characterization.

Introduction
3-Hydroxybutyronitrile, also known as β-hydroxybutyronitrile, is an organic compound

featuring both a hydroxyl and a nitrile functional group.[1] This unique combination allows for a

wide range of chemical transformations, making it a valuable building block in organic

synthesis. Its chirality at the C3 position also makes it a precursor for the stereoselective

synthesis of various pharmaceutical agents. This guide aims to provide researchers and drug

development professionals with a detailed technical resource on this important molecule.
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3-Hydroxybutyronitrile is a clear, slightly yellow to amber liquid under standard conditions.[2]

A summary of its key physical and chemical properties is presented in the table below.

Property Value Reference(s)

CAS Number 4368-06-3 [3]

Molecular Formula C₄H₇NO [3]

Molecular Weight 85.11 g/mol [3]

Appearance
Clear slightly yellow to amber

liquid
[2]

Boiling Point 214 °C (lit.) [1]

Density 0.976 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D) 1.429 (lit.) [1]

Flash Point 110 °C [4]

Solubility Information not available

Synthesis of 3-Hydroxybutyronitrile
A high-yield synthesis of 3-hydroxybutyronitrile can be achieved through the ring-opening of

propylene oxide with hydrogen cyanide. The following protocol is based on established

chemical principles and data from patent literature.[3]

Experimental Protocol: Synthesis from Propylene Oxide
Reaction Scheme:

Propylene Oxide

3-Hydroxybutyronitrile

KCN, H₂SO₄ (to adjust pH to 8-10)

Hydrogen Cyanide

Click to download full resolution via product page
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Caption: Synthesis of 3-Hydroxybutyronitrile from Propylene Oxide.

Materials:

Propylene oxide

Potassium cyanide (KCN)

Sulfuric acid (H₂SO₄)

Water

Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (for drying)

Procedure:

In a well-ventilated fume hood, prepare an aqueous solution of hydrogen cyanide by

carefully reacting potassium cyanide with sulfuric acid in water. The pH of this solution

should be adjusted and maintained between 8 and 10.

Cool the hydrogen cyanide solution in an ice bath.

Slowly add propylene oxide dropwise to the stirred, cooled hydrogen cyanide solution. The

temperature should be carefully monitored and maintained during the addition.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours to ensure the reaction goes to completion.

The reaction mixture is then extracted multiple times with ethyl acetate.

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and

the solvent is removed under reduced pressure to yield crude 3-hydroxybutyronitrile.

The crude product can be further purified by vacuum distillation.

A reported yield for a similar process is 83.6%.[3]
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Applications in Drug Development
The structural motif of 3-hydroxybutyronitrile is a key component in several important

pharmaceutical compounds. Its chlorinated analog, 4-chloro-3-hydroxybutyronitrile, is a well-

established chiral building block in the synthesis of major drugs.[5]

Intermediate for Statin Synthesis
(R)-4-cyano-3-hydroxybutyric acid, a derivative of 3-hydroxybutyronitrile, is a crucial

intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin.[6][7]

The synthesis of the side chain of Atorvastatin relies on the stereochemistry introduced by this

chiral precursor.[7]

(R)-4-cyano-3-hydroxybutyric acid

Atorvastatin

Multi-step synthesis

Statin Core Structure

Click to download full resolution via product page

Caption: Role of a 3-hydroxybutyronitrile derivative in Atorvastatin synthesis.

Precursor for L-Carnitine and GABOB
The chiral backbone of 3-hydroxybutyronitrile is utilized in the synthesis of L-carnitine and

(R)-4-amino-3-hydroxybutyric acid (GABOB). L-carnitine is a dietary supplement involved in

fatty acid metabolism, while GABOB is a neuromodulator.[2][8][9][10] The synthesis often

proceeds through the corresponding 4-chloro-3-hydroxybutyronitrile intermediate.[10]

3-Hydroxybutyronitrile Core

L-Carnitine

Synthetic transformation

(R)-GABOB

Synthetic transformation
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Click to download full resolution via product page

Caption: 3-Hydroxybutyronitrile core as a precursor for L-Carnitine and GABOB.

Spectroscopic Analysis
A thorough understanding of the spectroscopic properties of 3-hydroxybutyronitrile is

essential for its identification and quality control.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-hydroxybutyronitrile is expected to show three distinct signals

corresponding to the methyl, methylene, and methine protons.

Chemical Shift
(ppm, predicted)

Multiplicity Integration Assignment

~1.3 Doublet 3H -CH₃

~2.5 Doublet 2H -CH₂-CN

~4.2 Multiplet 1H -CH(OH)-

Broad singlet 1H -OH

The methyl protons appear as a doublet due to coupling with the adjacent methine proton. The

methylene protons, adjacent to the electron-withdrawing nitrile group, will be shifted downfield

and appear as a doublet due to coupling with the methine proton. The methine proton will be

further downfield due to the adjacent hydroxyl group and will appear as a multiplet due to

coupling with both the methyl and methylene protons. The hydroxyl proton will likely appear as

a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon

atoms in the molecule.
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Chemical Shift (ppm, predicted) Assignment

~23 -CH₃

~28 -CH₂-CN

~63 -CH(OH)-

~118 -C≡N

The nitrile carbon is significantly deshielded and appears furthest downfield. The carbon

bearing the hydroxyl group is also downfield, while the methyl and methylene carbons appear

at higher field.[11]

FTIR Spectroscopy
The infrared spectrum of 3-hydroxybutyronitrile will show characteristic absorption bands for

the hydroxyl and nitrile functional groups.

Wavenumber (cm⁻¹, approximate) Vibrational Mode

3600-3200 (broad) O-H stretch

2260-2240 (sharp) C≡N stretch

3000-2850 C-H stretch (aliphatic)

1100-1000 C-O stretch

The broadness of the O-H stretching band is due to hydrogen bonding. The C≡N stretch is

typically a sharp and medium-intensity band.[1][12]

Mass Spectrometry
The electron ionization mass spectrum of 3-hydroxybutyronitrile is expected to show a

molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would likely involve the loss of

small, stable molecules or radicals.
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m/z Possible Fragment

85 [M]⁺

70 [M - CH₃]⁺

67 [M - H₂O]⁺

45 [CH₃CH(OH)]⁺

40 [CH₂CN]⁺

The fragmentation will likely be initiated by the cleavage of bonds alpha to the hydroxyl group

and the nitrile group. The loss of a methyl radical (m/z 70) and water (m/z 67) are common

fragmentation pathways for alcohols.[13]

Safety Information
3-Hydroxybutyronitrile should be handled with appropriate safety precautions in a laboratory

setting. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye

irritation, and may cause respiratory irritation.

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective

gloves/protective clothing/eye protection/face protection.

Conclusion
3-Hydroxybutyronitrile (CAS 4368-06-3) is a valuable and versatile chemical intermediate

with significant applications in the synthesis of pharmaceuticals. Its bifunctional nature and

chirality make it an important building block for complex molecular architectures. This technical

guide has provided a comprehensive overview of its properties, a detailed synthesis protocol,

its role in drug development, and a thorough analysis of its spectroscopic characteristics. This

information is intended to be a valuable resource for researchers, scientists, and professionals

in the field of drug development and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. 2024.sci-hub.st [2024.sci-hub.st]

3. KR20060090424A - Process for the preparation of Î²-hydroxybutyronitrile derivatives from
racemic epoxides in aqueous hydrogen cyanide solution - Google Patents
[patents.google.com]

4. CN101838221A - Manufacturing method of atorvastatin intermediate (R)-(-)-4-nitrile-3-
hydroxybutyrate - Google Patents [patents.google.com]

5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

6. jchemrev.com [jchemrev.com]

7. nbinno.com [nbinno.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. chem.libretexts.org [chem.libretexts.org]

12. researchgate.net [researchgate.net]

13. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxybutyronitrile
(CAS 4368-06-3)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154976#3-hydroxybutyronitrile-cas-number-4368-06-
3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b154976?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Fourier-transform-infrared-spectrum-of-poly-R-3-hydroxybutyric-acid-Vibrational_fig2_280022348
https://2024.sci-hub.st/481/4726c11573543d5ea799bf1da72be8e6/10.1016@s0957-41669900169-x.pdf
https://patents.google.com/patent/KR20060090424A/en
https://patents.google.com/patent/KR20060090424A/en
https://patents.google.com/patent/KR20060090424A/en
https://patents.google.com/patent/CN101838221A/en
https://patents.google.com/patent/CN101838221A/en
https://patentimages.storage.googleapis.com/7a/d1/10/608d22283d93c0/WO2004092114A1.pdf
https://www.jchemrev.com/article_96089_aec531950d67eb6acc736fdf29902dd1.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/science-behind-atorvastatin-role-ethyl-r-4-cyano-3-hydroxybutyrate-sw
https://www.researchgate.net/publication/239244381_An_efficient_synthesis_of_R-GABOB_and_of_-GABOB
https://www.researchgate.net/publication/225926029_A_Short_Synthesis_of_4-Amino-3-hydroxybutyric_Acid_GABOB_via_Allyl_Cyanide
https://www.researchgate.net/publication/244568190_Short_synthesis_of_R-_and_S-4-amino-3-hydroxybutyric_acid_GABOB
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.researchgate.net/figure/Fourier-transform-infrared-spectroscopy-FTIR-spectrum-of-polyhydroxybutyrate-PHB-The_fig1_272012192
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b154976#3-hydroxybutyronitrile-cas-number-4368-06-3
https://www.benchchem.com/product/b154976#3-hydroxybutyronitrile-cas-number-4368-06-3
https://www.benchchem.com/product/b154976#3-hydroxybutyronitrile-cas-number-4368-06-3
https://www.benchchem.com/product/b154976#3-hydroxybutyronitrile-cas-number-4368-06-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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